molecular formula C6H3BrF2S B2544932 3-Bromo-2,4-difluorobenzenethiol CAS No. 1349708-66-2

3-Bromo-2,4-difluorobenzenethiol

Cat. No.: B2544932
CAS No.: 1349708-66-2
M. Wt: 225.05
InChI Key: IHKIXVNATPEZNU-UHFFFAOYSA-N
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Description

3-Bromo-2,4-difluorobenzenethiol is a halogenated aromatic thiol with the molecular formula C₆H₃BrF₂S. These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity in coupling reactions and functional group transformations. The presence of bromine and fluorine substituents enhances electrophilic substitution reactivity and influences steric and electronic properties .

Properties

IUPAC Name

3-bromo-2,4-difluorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2S/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKIXVNATPEZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,4-difluorobenzenethiol typically involves the bromination and fluorination of benzenethiol derivatives. One common method includes the reaction of 2,4-difluorobenzenethiol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and isolation of the product to achieve high purity levels required for industrial applications. Techniques such as recrystallization, distillation, and chromatography are commonly employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,4-difluorobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-Bromo-2,4-difluorobenzenethiol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of halogenated thiols on biological systems. It can be used to investigate the interactions of thiol-containing compounds with proteins and enzymes.

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzenethiol involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making it a valuable tool for studying protein function and regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-2,4-difluorobenzenethiol with analogous compounds based on substituent positions, functional groups, and physicochemical properties derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Functional Group Key Properties/Applications
This compound C₆H₃BrF₂S 225.06 (theoretical) 3-Br, 2,4-F Thiol (-SH) High nucleophilicity; used in metal coordination and drug synthesis (inferred)
3-Bromo-2,4-difluorobenzyl bromide C₇H₄Br₂F₂ 285.81 3-Br, 2,4-F Benzyl bromide Reactive in SN₂ reactions; precursor to pharmaceuticals
3-Bromo-2,6-difluorophenol C₆H₃BrF₂O 208.99 3-Br, 2,6-F Phenol (-OH) Lower acidity (pKa ~8–9) due to electron-withdrawing F; scaffold for agrochemicals
3-Bromo-2,4,5-trifluorobenzoic acid C₇H₂BrF₃O₂ 255.99 3-Br, 2,4,5-F Carboxylic acid Enhanced solubility in polar solvents; used in peptide coupling
2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid C₈H₃BrClF₃O₂ 314.46 2-Br, 6-Cl, 4-CF₃ Carboxylic acid High lipophilicity; potential herbicide intermediate

Key Differences:

Functional Groups: The thiol (-SH) group in this compound confers strong nucleophilicity and metal-binding capacity, distinguishing it from phenol (-OH) or carboxylic acid analogs . Benzyl bromide derivatives (e.g., C₇H₄Br₂F₂) exhibit higher reactivity in alkylation reactions compared to thiols or phenols .

Substituent Effects :

  • Fluorine positioning : 2,4-difluoro substitution (in the target compound) creates a meta-directing electronic effect, whereas 2,6-difluoro substitution (e.g., in C₆H₃BrF₂O) leads to steric hindrance and altered acidity .
  • Additional halogens : Compounds like 2-Bromo-6-chloro-4-(trifluoromethyl)benzoic acid show increased molecular weight and lipophilicity, impacting bioavailability .

Solubility: Thiols generally have lower water solubility than carboxylic acids or phenols, which may limit their application in aqueous-phase reactions.

Limitations and Notes

  • Commercial availability varies; for instance, 3-Bromo-2,6-difluorophenol is listed as discontinued , highlighting supply-chain challenges for halogenated aromatics.

Biological Activity

3-Bromo-2,4-difluorobenzenethiol is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, along with a thiol (-SH) group. The molecular formula is C6_6H3_3BrF2_2S, and it has a molecular weight of approximately 227.06 g/mol. The presence of halogens and the thiol group suggests potential reactivity and interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Attack : The thiol group can act as a nucleophile, participating in various biochemical reactions, including disulfide bond formation and enzyme inhibition.
  • Electrophilic Interactions : The bromine and fluorine atoms can enhance the electrophilic character of the compound, allowing it to interact with nucleophilic sites in proteins and nucleic acids.
  • Reactivity with Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress responses by interacting with ROS, potentially influencing cell signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, helping to scavenge free radicals and reduce oxidative stress in cells. This property could be beneficial in preventing cellular damage associated with various diseases.
  • Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could affect cellular metabolism and signal transduction processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • A study published in a peer-reviewed journal reported that this compound inhibited the growth of Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was suggested to involve disruption of membrane integrity .
  • Another research effort focused on the antioxidant capacity of this compound, demonstrating its ability to reduce lipid peroxidation in vitro. The results indicated that it could mitigate oxidative damage in cellular models .

Data Table: Biological Activities of this compound

Activity TypeObservationsReference
AntimicrobialInhibition of E. coli growth at 50 µg/mL
AntioxidantReduction of lipid peroxidation
Enzyme InhibitionInhibition of specific metabolic enzymes

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